Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl substituent with 5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide. This structural similarity suggests potential exploration of similar kinase inhibitory properties for the main compound. []
Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants. It demonstrates high potency and specificity for these drug-resistant EGFR mutants while minimizing activity against wild-type EGFR. []
Relevance: Similar to 5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide, PF-06459988 contains the 1-methyl-1H-pyrazol-4-yl group. This shared motif, though within a different overall structure, highlights the significance of this group in designing molecules targeting specific protein interactions. []
Compound Description: PF-06747775 is a high-affinity, irreversible inhibitor of oncogenic EGFR mutants, designed for improved potency and kinome selectivity compared to its predecessor, PF-06459988. It shows potent activity against common EGFR mutations (exon 19 deletion (Del), L858R, T790M/L858R, and T790M/Del) while sparing wild-type EGFR. []
Relevance: PF-06747775 shares the 1-methyl-1H-pyrazol-4-yl group with 5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide. Despite significant differences in their overall structure, this common feature highlights the importance of this group in medicinal chemistry for potentially influencing target binding and selectivity. []
Compound Description: This pyrazolo[3,4-b]pyridine derivative is a selective inhibitor of HSP90α and HSP90β, exhibiting oral bioavailability and potent antitumor effects in an NCI-H1975 xenograft mouse model. []
Relevance: Like 5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide, TAS-116 contains the 1-methyl-1H-pyrazol-4-yl moiety. This shared feature, though in a different chemical context, suggests the continued relevance of this group in designing biologically active compounds. []
Compound Description: This molecule is a potent tubulin polymerization inhibitor, exhibiting strong antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines. []
Relevance: Compound 7d features a 1H-pyrazol-1-yl group, a close structural analog to the 1-methyl-1H-pyrazol-4-yl group found in 5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide. This similarity highlights the potential for exploring variations of pyrazole substitution in modulating biological activity. []
6. AMG 337: (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one []* Compound Description: AMG 337 is a potent and selective MET kinase inhibitor. It displays nanomolar inhibition of MET, favorable pharmacokinetics, and significant in vivo antitumor activity. []* Relevance: AMG 337, like 5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide, incorporates the 1-methyl-1H-pyrazol-4-yl group within its structure. This shared feature within different chemical scaffolds suggests its potential value in designing compounds targeting kinases or other relevant protein targets. []
Compound Description: GDC-0994 is an orally bioavailable and selective inhibitor of the extracellular signal-regulated kinases ERK1/2. This molecule shows promise in targeting the RAS/RAF/MEK/ERK signaling cascade, frequently dysregulated in cancer. []
Relevance: Although GDC-0994 and 5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide have distinct overall structures, they share a substituted 1-methyl-1H-pyrazole moiety. This commonality, while in different chemical contexts, suggests the continued utility of this motif in medicinal chemistry for interacting with biological targets. []
Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor designed for topical ocular delivery to treat neovascular age-related macular degeneration. It demonstrates potent efficacy in rodent models of choroidal neovascularization with limited systemic exposure after topical administration. []
Relevance: Acrizanib and 5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide both contain a substituted 1-methyl-1H-pyrazole ring. This shared structural motif, despite being within distinct chemical frameworks, highlights the versatility of this group in designing molecules for different therapeutic areas. []
Compound Description: AZD4205 is a potent and highly selective JAK1 kinase inhibitor. It shows good pharmacokinetic properties and enhanced antitumor activity when combined with the EGFR inhibitor osimertinib in preclinical non-small cell lung cancer (NSCLC) models. []
Relevance: AZD4205 and 5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide share the 1-methyl-1H-pyrazol-4-yl moiety within their structures. This shared feature, despite their distinct overall structures, suggests that the 1-methyl-1H-pyrazol-4-yl group might be valuable in designing molecules that target kinases or exhibit similar biological activities. []
Compound Description: This compound is a potent GlyT1 inhibitor, demonstrating significant effects in rodent models for schizophrenia without causing undesirable central nervous system side effects. []
Relevance: This compound shares structural similarities with the main compound due to the presence of a substituted 1H-pyrazol-4-yl group, highlighting the relevance of this moiety in designing molecules with potential central nervous system activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.